molecular formula C32H24N6 B12298662 4,4'-(Porphyrin-5,15-diyl)dianiline

4,4'-(Porphyrin-5,15-diyl)dianiline

Cat. No.: B12298662
M. Wt: 492.6 g/mol
InChI Key: ZNYXIIVDPGUDMS-UHFFFAOYSA-N
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Description

4,4’-(Porphyrin-5,15-diyl)dianiline is a complex organic compound with the molecular formula C₃₂H₂₄N₆. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by the presence of two aniline groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Porphyrin-5,15-diyl)dianiline typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core. Subsequent functionalization with aniline groups is achieved through nucleophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts such as trifluoroacetic acid and high temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 4,4’-(Porphyrin-5,15-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through column chromatography and recrystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Porphyrin-5,15-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted porphyrins and quinonoid derivatives, which have applications in materials science and catalysis .

Scientific Research Applications

4,4’-(Porphyrin-5,15-diyl)dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(Porphyrin-5,15-diyl)dianiline exerts its effects involves its ability to interact with various molecular targets through coordination chemistry. The porphyrin core can bind to metal ions, facilitating electron transfer reactions and catalytic processes. This interaction is crucial for its applications in catalysis and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Porphyrin-5,15-diyl)dianiline is unique due to its dual aniline groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable for applications requiring specific functionalization and coordination properties .

Properties

Molecular Formula

C32H24N6

Molecular Weight

492.6 g/mol

IUPAC Name

4-[15-(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline

InChI

InChI=1S/C32H24N6/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,33-34H2

InChI Key

ZNYXIIVDPGUDMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)N)C=C4)N3)N

Origin of Product

United States

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